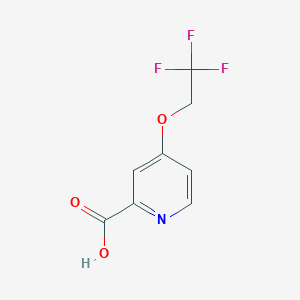

4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid

Description

Historical Context and Discovery Timeline

The development of this compound emerged from the convergence of two significant chemical research trajectories that evolved throughout the twentieth century. The foundational work on pyridine carboxylic acids began with the commercial production of picolinic acid, which is produced by ammoxidation of 2-picoline followed by hydrolysis of the resulting nitrile. This parent compound established the fundamental understanding of pyridine-2-carboxylic acid derivatives and their unique chelating properties with various metal ions including chromium, zinc, manganese, copper, iron, and molybdenum.

The incorporation of trifluoromethyl-containing groups into aromatic systems represents a parallel development that traces back to 1898 when Swarts first reported the synthesis of benzotrifluoride by treating benzotrichloride with antimony trifluoride. This pioneering work established the foundation for introducing trifluoromethyl groups into aromatic rings, which subsequently evolved to include pyridine systems. In 1947, the first synthesis of trifluoromethylpyridine using synthetic procedures similar to those developed for benzotrifluoride was achieved through chlorination and fluorination of picoline.

The development of 2,2,2-trifluoroethanol as a specialized chemical building block provided the necessary component for creating trifluoroethoxy-substituted compounds. This alcohol exhibits stronger acidic character compared to ethanol due to the electronegativity of the trifluoromethyl group and has found applications as a specialized solvent in organic chemistry. The systematic combination of pyridine carboxylic acid frameworks with trifluoroethoxy substituents represents a more recent development in heterocyclic chemistry, reflecting the ongoing effort to create compounds with enhanced properties for specialized applications.

Significance in Heterocyclic Chemistry Research

This compound occupies a significant position in heterocyclic chemistry research due to its unique combination of structural features that confer distinctive chemical and physical properties. The compound serves as an important example of how fluorine-containing substituents can dramatically alter the characteristics of traditional heterocyclic frameworks. The substitution with fluorine or fluorine-containing moieties can have substantial impact on conformation, acid dissociation constant, metabolism, translocation, and biomolecular affinity of compounds.

The research significance of this compound extends to its potential applications in coordination chemistry, where picolinic acid derivatives have been extensively studied for their magnetic, structural, medicinal and biological properties. The parent picolinic acid plays a vital role in zinc absorption and has neuroprotective, immunological and antiproliferative effects within biological systems. The modification with a trifluoroethoxy group at the 4-position introduces additional electronic effects that may enhance or modify these properties.

Current research has demonstrated that this compound can serve as a ligand for synthesizing new polymeric copper complexes. This application highlights the compound's utility in developing novel coordination materials with potentially enhanced properties compared to traditional picolinic acid derivatives. The unique electronic properties imparted by the trifluoroethoxy substituent may influence the binding characteristics and stability of resulting metal complexes.

Table 1: Key Chemical Properties of this compound

Position Within Pyridine Carboxylic Acid Derivatives

This compound represents a specialized member of the pyridine carboxylic acid family, which includes three primary isomers based on the position of the carboxylic acid substituent. Picolinic acid features the carboxylic acid at the 2-position, nicotinic acid at the 3-position, and isonicotinic acid at the 4-position. Within this classification system, the target compound belongs to the picolinic acid subfamily due to its 2-position carboxylic acid placement.

The compound's position within pyridine carboxylic acid derivatives is further distinguished by the presence of the trifluoroethoxy substituent at the 4-position. This substitution pattern places it among a specialized class of fluorinated pyridine derivatives that have gained importance in pharmaceutical and materials research. The systematic development of trifluoromethylpyridine derivatives has been driven by their potential applications in crop-protection products and pharmaceutical intermediates.

Comparative analysis with related compounds reveals the unique structural characteristics of this compound. For instance, 4-(trifluoromethyl)pyridine-2-carboxylic acid represents a closely related structure where the trifluoroethoxy group is replaced with a trifluoromethyl group directly attached to the ring. The trifluoroethoxy modification introduces additional flexibility and potential hydrogen bonding sites compared to the direct trifluoromethyl substitution.

Table 2: Structural Comparison of Related Pyridine Carboxylic Acid Derivatives

| Compound | Carboxylic Acid Position | 4-Position Substituent | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| Picolinic acid | 2 | Hydrogen | C₆H₅NO₂ | 123.11 |

| 4-(Trifluoromethyl)pyridine-2-carboxylic acid | 2 | Trifluoromethyl | C₇H₄F₃NO₂ | 191.11 |

| This compound | 2 | Trifluoroethoxy | C₈H₆F₃NO₃ | 221.13 |

| 4-(Trifluoromethyl)nicotinic acid | 3 | Trifluoromethyl | C₇H₄F₃NO₂ | 191.11 |

The research applications of this compound extend to its use as a building block for more complex molecular architectures. Studies have demonstrated its utility in synthesizing polymeric copper complexes, where it functions as a multifunctional ligand containing nitrogen and oxygen donor atoms. This application demonstrates how the compound bridges traditional coordination chemistry with modern materials science approaches that seek to develop functional materials with enhanced properties.

Properties

IUPAC Name |

4-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)4-15-5-1-2-12-6(3-5)7(13)14/h1-3H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQHBIGLVVHFDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid typically involves the reaction of 2-chloromethylpyridine with 2,2,2-trifluoroethanol in the presence of a base such as sodium methoxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the trifluoroethoxy group on the pyridine ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation or reduction, leading to different derivatives.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include alkyl halides and bases such as sodium methoxide.

Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as polymers and coatings.

Biological Research: It is used in the study of enzyme inhibitors and other biologically active molecules.

Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The following table compares key structural and electronic features:

Physicochemical Properties

| Property | Target Compound | 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic acid | 2-Chloro-6-(trifluoroethoxy)pyridine-4-carboxylic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 257.14 | 267.19 | 255.58 |

| logP (Predicted) | 1.8–2.2 | 2.5–3.0 | 2.0–2.5 |

| Aqueous Solubility (mg/mL) | ~5–10 (pH 7.4) | ~2–5 (pH 7.4) | ~1–3 (pH 7.4) |

| pKa (Carboxylic Acid) | ~2.5–3.5 | ~3.0–3.8 | ~2.0–2.8 |

- Lipophilicity: The trifluoroethoxy group in the target compound reduces water solubility compared to non-fluorinated analogs but enhances membrane permeability .

- Acidity : The -OCH₂CF₃ group lowers the pKa of the carboxylic acid by ~0.5–1.0 units compared to 4-(2,4-difluorophenyl)-2-pyridinecarboxylic acid .

Biological Activity

4-(2,2,2-Trifluoroethoxy)pyridine-2-carboxylic acid is a pyridine derivative notable for its unique trifluoroethoxy substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antibacterial, and anticancer properties. This article aims to summarize the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.62 g/mol. The presence of the trifluoroethoxy group enhances its lipophilicity, which is crucial for its interaction with biological membranes and targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoroethoxy group increases the compound's metabolic stability and bioavailability, allowing it to modulate enzyme activity and influence signaling pathways related to inflammation and other physiological processes.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines and modulate immune responses. This makes it a candidate for developing new anti-inflammatory agents.

2. Antibacterial Activity

Pyridine derivatives are known for their antibacterial properties. Preliminary studies suggest that this compound may possess antibacterial activity against various strains of bacteria. The trifluoroethoxy group may enhance its efficacy by improving solubility and membrane penetration.

3. Anticancer Potential

The compound has also been evaluated for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells in vitro, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Further studies are needed to explore its efficacy in vivo and understand the underlying mechanisms .

Case Studies

A series of case studies have been conducted to evaluate the biological effects of this compound:

- Study 1 : In a study involving murine models, administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was linked to the modulation of specific signaling pathways involved in cell proliferation .

- Study 2 : Another investigation focused on the anti-inflammatory effects in an induced arthritis model. The compound reduced swelling and pain markers significantly, suggesting its potential as a therapeutic agent for inflammatory diseases.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-(2,2,2-Trifluoroethoxy)pyridine-3-carboxylic acid | C10H8F3NO3 | Different position of carboxylic acid |

| 4-(Trifluoromethyl)pyridine-3-carboxylic acid | C10H8F3NO2 | Contains a trifluoromethyl instead of trifluoroethoxy |

| 3-Chloro-6-(trifluoroethoxy)pyridine-4-carboxylic acid | C10H8ClF3NO3 | Chlorine substitution affecting reactivity |

These comparisons highlight how variations in substituents can influence biological activity and therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 4-(2,2,2-trifluoroethoxy)pyridine-2-carboxylic acid?

Synthesis typically involves introducing the trifluoroethoxy group via nucleophilic substitution or coupling reactions. A common approach is to react pyridine-2-carboxylic acid derivatives with 2,2,2-trifluoroethyl iodide/bromide under basic conditions (e.g., Cs₂CO₃ or K₂CO₃ in DMF) . Purification often employs column chromatography or recrystallization using solvents like ethyl acetate/hexane. Reaction monitoring via TLC or HPLC is critical to optimize yield and purity.

Q. How can the structure of this compound be validated post-synthesis?

Key characterization methods include:

- NMR : and NMR confirm substitution patterns (e.g., pyridine ring protons and trifluoroethoxy group signals at ~4.5 ppm for -OCH₂CF₃ and -CF₃ at ~70 ppm in ) .

- LC-MS : To verify molecular weight ([M+H]+ expected at 265.04 g/mol) and purity (>95% by HPLC) .

- IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

Q. What solvent systems are optimal for its solubility in biochemical assays?

The trifluoroethoxy group enhances lipophilicity but may reduce aqueous solubility. Polar aprotic solvents (DMSO, DMF) are suitable for stock solutions. For biological assays, dilute in buffered solutions with ≤1% DMSO. Solubility can be improved via salt formation (e.g., sodium or ammonium salts of the carboxylic acid) .

Advanced Research Questions

Q. How does the trifluoroethoxy group influence electronic properties and reactivity?

The -OCH₂CF₃ group is strongly electron-withdrawing due to the inductive effect of fluorine, which:

- Reduces pKa : The carboxylic acid becomes more acidic (pKa ~2.5–3.0 vs. ~4.2 for unsubstituted pyridine-2-carboxylic acid) .

- Directs electrophilic substitution : Reactivity at the pyridine ring’s 3- and 5-positions is enhanced, as shown in halogenation studies of analogous trifluoroethoxy-pyridines .

- Computational studies (DFT) can model charge distribution and predict regioselectivity in further functionalization .

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from:

- Impurity profiles : Trace intermediates (e.g., unreacted pyridine precursors) can skew results. Validate purity via orthogonal methods (HPLC, NMR) .

- Solvent effects : DMSO concentration >1% may denature proteins. Use lower concentrations or alternative solvents .

- Metabolic instability : The trifluoroethoxy group may undergo hydrolysis in vivo. Stability assays in plasma or liver microsomes are recommended .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) or catalysts?

The carboxylic acid moiety enables coordination to metal nodes (e.g., Zn, Cu). Design considerations:

Q. What are the challenges in scaling up its synthesis for preclinical studies?

Critical issues include:

- Cost of trifluoroethylating agents : Optimize stoichiometry to minimize excess reagent use .

- Byproduct formation : Monitor for di-substituted pyridines via LC-MS and adjust reaction time/temperature .

- Safety : Trifluoroethyl halides are volatile and toxic. Use closed systems and scrubbers for gas handling .

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions to avoid hydrolysis of the trifluoroethoxy group .

- Crystallography : Single-crystal X-ray diffraction can resolve ambiguities in regiochemistry .

- Computational Tools : Use Gaussian or ORCA for DFT calculations to predict reactivity and spectroscopic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.